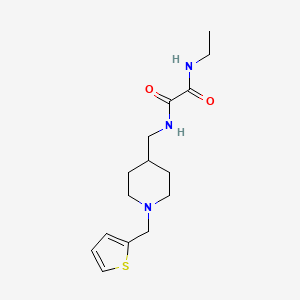

N1-ethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-ethyl-N'-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-2-16-14(19)15(20)17-10-12-5-7-18(8-6-12)11-13-4-3-9-21-13/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUINCIWOFIFSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 1-(thiophen-2-ylmethyl)piperidine with ethylamine under controlled conditions.

Oxalamide Formation: The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide. This step requires the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Halogenated reagents (e.g., bromine, chlorine), polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:

Enzyme Inhibition

Research indicates that N1-ethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exhibits inhibitory effects on specific enzymes involved in metabolic pathways. One notable target is Nicotinamide N-Methyltransferase (NNMT), which plays a role in various metabolic disorders and cancers. The compound has shown significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent for conditions linked to NNMT activity.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures to this compound may possess antimicrobial properties. This opens avenues for exploring its application as an antimicrobial agent, particularly against resistant bacterial strains.

Cytotoxicity in Cancer Models

In vitro assays have demonstrated cytotoxic effects of this compound on various cancer cell lines. The presence of piperazine and thiophene moieties contributes to its potential as an anticancer drug. Further investigation into its structure-activity relationships could enhance understanding of its efficacy against different cancer types.

Study 1: Interaction with NNMT

A detailed study evaluated the interaction of this compound with NNMT, revealing significant inhibition at concentrations conducive to therapeutic effects. This study emphasizes the need for further exploration into the compound's role in managing metabolic disorders and cancers associated with NNMT dysregulation.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of compounds similar to this compound, indicating promising results against various bacterial strains. This research highlights the importance of structural features in determining biological activity and encourages further exploration into optimizing the compound for antimicrobial applications.

Study 3: Cytotoxicity Evaluation

In vitro evaluations conducted on diverse cancer cell lines demonstrated that the compound exhibits cytotoxic effects comparable to other known anticancer agents. This finding supports the hypothesis that this compound could serve as a lead compound for developing new anticancer therapies.

Summary of Biological Activities

Mechanism of Action

The mechanism by which N1-ethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The thiophene and piperidine rings may play a crucial role in binding to these targets, while the oxalamide group could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Insights : Mercury CSD () could analyze the target compound’s crystal packing and intermolecular interactions, comparing it to analogs like the patented ethanediamide. Such studies might reveal how thiophene substitution influences lattice stability or co-crystal formation .

- Synthetic Advancements : Ynamide-mediated methods () represent a scalable route for the target compound, avoiding stoichiometric metal reagents and harsh conditions associated with Lawesson’s reagent .

Biological Activity

N1-ethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 953141-03-2 |

| Molecular Formula | C15H23N3O2S |

| Molecular Weight | 309.4 g/mol |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in the body. The compound is believed to act as a ligand for specific receptors, influencing their activity and potentially modulating physiological responses.

Potential Mechanisms Include:

- Receptor Binding : The compound may interact with opioid receptors, given its structural similarity to known opioid agonists. This interaction could lead to analgesic effects.

- Inhibition of Viral Entry : Similar compounds have shown effectiveness in inhibiting viral entry by blocking interactions between viral glycoproteins and cellular receptors, suggesting a potential application in antiviral therapies, particularly against HIV .

Pharmacological Studies

Research has demonstrated that this compound exhibits significant biological activities, including:

- Antiviral Properties : Analogous compounds have been identified as effective inhibitors of HIV entry by blocking the gp120-CD4 interaction . This suggests that N1-ethyl-N2-(...) may possess similar antiviral properties.

- Opioid Receptor Agonism : Preliminary studies indicate that this compound may function as an opioid receptor agonist, which could be beneficial in pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of N1-ethyl-N2-(...):

- HIV Entry Inhibition : A study identified oxalamide derivatives as potent inhibitors of HIV entry, demonstrating efficacy at low micromolar concentrations. These compounds targeted viral entry mechanisms without affecting later stages of the viral life cycle .

- Opioid Activity : Research into structurally similar compounds has shown that modifications can enhance binding affinity to opioid receptors, suggesting that N1-ethyl-N2-(...) could be optimized for improved analgesic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.